Erlotinib impurity A

描述

BenchChem offers high-quality Erlotinib impurity A suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Erlotinib impurity A including the price, delivery time, and more detailed information at info@benchchem.com.

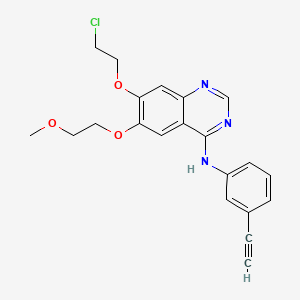

Structure

3D Structure

属性

IUPAC Name |

7-(2-chloroethoxy)-N-(3-ethynylphenyl)-6-(2-methoxyethoxy)quinazolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN3O3/c1-3-15-5-4-6-16(11-15)25-21-17-12-19(28-10-9-26-2)20(27-8-7-22)13-18(17)23-14-24-21/h1,4-6,11-14H,7-10H2,2H3,(H,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIHHIONDWPZXJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: Erlotinib Impurity A – Structural Characterization, Formation, and Control

Executive Summary

In the development and quality control of Erlotinib (Tarceva®), Impurity A represents a critical quality attribute (CQA) that demands rigorous monitoring. This guide addresses the specific chemical entity defined as Erlotinib Impurity A according to the European Pharmacopoeia (EP) , while distinguishing it from the differing United States Pharmacopeia (USP) nomenclature to prevent analytical errors.

-

Primary Target (EP Impurity A): 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one.[1][2]

-

Criticality: It is a persistent process-related impurity arising from the hydrolysis of the key intermediate, acting as a potential degradation product under stress conditions.

-

Control Strategy: Strict moisture control during synthesis and high-resolution RP-HPLC for quantification.

Chemical Identity & Nomenclature

Precise identification is paramount due to divergent pharmacopoeial naming conventions. Researchers must verify the CAS number to ensure the correct reference standard is utilized.

Core Identification (EP Standard)

This compound is the "hydroxy" analog of the quinazoline core, lacking the 3-ethynylphenylamine side chain.

| Attribute | Specification |

| Common Name | Erlotinib Impurity A (EP) |

| Chemical Name | 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one |

| CAS Number | 179688-29-0 |

| Molecular Formula | C₁₄H₁₈N₂O₅ |

| Molecular Weight | 294.30 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in Water |

Critical Nomenclature Distinction

Warning: Do not confuse EP Impurity A with USP Related Compound A. They are chemically distinct.

-

EP Impurity A: The quinazolinone hydrolysis product (CAS 179688-29-0).

-

USP Related Compound A: 4-(3-{[6,7-Bis(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-methyl-3-butyn-2-ol (CAS 299912-59-7). This is a byproduct involving the alkyne protecting group.

Scientist's Note: For global regulatory submissions, explicitly state the chemical name (e.g., "6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one") rather than just "Impurity A" to avoid ambiguity between regulatory bodies.

Origin & Formation Mechanism

Understanding the genesis of Impurity A allows for proactive process control. It primarily forms via the hydrolysis of the reactive 4-chloroquinazoline intermediate.

Synthetic Pathway & Side Reactions

The synthesis of Erlotinib typically involves the coupling of 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline with 3-ethynylaniline .[3] Impurity A is generated when the 4-chloro intermediate reacts with adventitious water instead of the aniline.

Figure 1: Mechanistic pathway showing the competitive hydrolysis leading to Impurity A versus the desired coupling to form Erlotinib.

Root Causes for Presence

-

Wet Solvents: Presence of water in the reaction solvent (e.g., isopropanol, acetonitrile) during the coupling step.

-

Incomplete Chlorination: If the precursor (quinazolinone) is not fully chlorinated to the 4-chloro derivative, the unreacted starting material remains as Impurity A.

-

Post-Reaction Workup: Exposure of the 4-chloro intermediate to aqueous conditions before the coupling is complete.

Analytical Characterization & Detection

Impurity A is significantly more polar than Erlotinib due to the loss of the hydrophobic phenyl-acetylene group and the presence of the lactam/amide moiety.

Physicochemical Properties[5][6]

-

Polarity: High (elutes early in RP-HPLC).

-

UV Absorption: Maxima at ~245–250 nm and ~330 nm (distinct quinazolinone spectrum).

-

pKa: The amide proton is weakly acidic; the N1 nitrogen is less basic than the quinazoline N1 in Erlotinib.

Validated HPLC Method Parameters

The following protocol effectively separates Impurity A from the API and other related substances.

| Parameter | Condition |

| Column | C18 (e.g., Inertsil ODS-3V or Symmetry C18), 250 x 4.6 mm, 5 µm |

| Mobile Phase A | Phosphate Buffer (pH 3.0 - 4.0) |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 247 nm or 254 nm |

| Column Temp | 30°C - 50°C |

| Injection Vol | 10 - 20 µL |

Gradient Profile:

-

Time 0-5 min: High aqueous (Start ~70% Buffer) to retain polar Impurity A.

-

Time 20-30 min: High organic (Gradient to ~80% ACN) to elute Erlotinib and lipophilic impurities.

Elution Order:

-

Impurity A: ~3-6 mins (Early eluting due to polarity).

-

Erlotinib (API): ~12-15 mins.

-

Dimeric/Late Impurities: >15 mins.

Figure 2: Analytical separation logic demonstrating the relative retention of Impurity A versus the Active Pharmaceutical Ingredient.

Toxicological Profile & Control Limits

While Erlotinib is a potent EGFR inhibitor, Impurity A (the hydrolyzed core) generally lacks the specific kinase binding affinity of the parent drug but must still be controlled as an organic impurity.

Safety Classification[3]

-

GHS Classification: Acute Toxicity (Oral) Category 4; Skin Irritation Category 2.[4]

-

Genotoxicity: Generally considered a non-mutagenic process impurity (Class 4 or 5 under ICH M7), as it lacks the alerting functional groups (like the aniline or alkylating halides) present in other intermediates.

-

LD50: Data suggests >300 mg/kg (Oral, Rat) based on structural analogs.

Regulatory Limits (ICH Q3A)

-

Reporting Threshold: 0.05%

-

Identification Threshold: 0.10%

-

Qualification Threshold: 0.15%

-

Target Limit in API: Typically NMT (Not More Than) 0.10% to ensure compliance without requiring detailed tox studies.

Experimental Protocol: Isolation & Standard Preparation

If a commercial reference standard is unavailable, Impurity A can be synthesized or isolated for method validation.

Synthesis of Reference Standard

Reaction: Hydrolysis of 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline.

-

Dissolution: Dissolve 1.0 g of the 4-chloro intermediate in 10 mL of THF/Water (1:1).

-

Reflux: Heat to reflux (approx. 70°C) for 3 hours. The chlorine atom is displaced by the hydroxyl group (tautomerizing to the ketone).

-

Precipitation: Cool the mixture to 0°C. The quinazolinone (Impurity A) will precipitate as a white solid.

-

Filtration: Filter and wash with cold water.

-

Drying: Dry under vacuum at 50°C.

-

Verification: Confirm structure via 1H-NMR (DMSO-d6) and MS (m/z 295 [M+H]+).

Stock Solution for HPLC

-

Solvent: Dimethyl Sulfoxide (DMSO) is recommended for the stock solution due to the rigid quinazolinone structure's limited solubility in pure acetonitrile or water.

-

Dilution: Dilute the stock with Mobile Phase A to match the initial gradient conditions, preventing peak distortion.

References

-

European Directorate for the Quality of Medicines (EDQM). Erlotinib Impurity Mixture CRS. Available at: [Link]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 135409305: 6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one. Available at: [Link]

-

Journal of the Mexican Chemical Society. Identification, synthesis and structure assignment of two impurities of Erlotinib. 2019.[5] Available at: [Link]

-

Molecules (MDPI). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines. 2006. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. niainnovation.in [niainnovation.in]

- 3. Identification, synthesis and structure assignment of two impurities of Erlotinib, a drug used for the treatment of some types of cancer [scielo.org.mx]

- 4. 6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one | C14H18N2O5 | CID 135409305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Synthesis and Formation Mechanisms of Erlotinib Impurity A: A Comprehensive Technical Guide

Executive Overview

Erlotinib is a potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor utilized primarily in the treatment of non-small cell lung cancer (NSCLC). During the multi-step synthesis of the active pharmaceutical ingredient (API), various process-related impurities can emerge. Strict control of these impurities is mandated by ICH Q3A(R2) guidelines to ensure therapeutic efficacy and patient safety.

Among these, Erlotinib Impurity A (CAS 183321-85-9) is a critical process-related byproduct[1]. Chemically identified as 7-(2-chloroethoxy)-N-(3-ethynylphenyl)-6-(2-methoxyethoxy)quinazolin-4-amine, this structural isomer features a chlorine atom substituted on the aliphatic alkoxy chain of the quinazoline ring. This whitepaper provides an in-depth mechanistic analysis of its formation, a self-validating protocol for its directed synthesis as a reference standard, and validated analytical parameters for its quantification.

Structural and Physicochemical Characterization

Understanding the molecular architecture of Impurity A is the first step in designing effective clearance strategies during API manufacturing. The impurity differs from the parent Erlotinib molecule by the replacement of the terminal methoxy group at the 7-position with a chlorine atom[1].

Table 1: Structural and Physicochemical Data of Erlotinib Impurity A

| Parameter | Specification / Data |

| Product Name | Erlotinib Impurity A (also known as Erlotinib EP Impurity H) |

| CAS Registry Number | 183321-85-9 |

| IUPAC Name | 7-(2-chloroethoxy)-N-(3-ethynylphenyl)-6-(2-methoxyethoxy)quinazolin-4-amine |

| Molecular Formula | C₂₁H₂₀ClN₃O₃ |

| Molecular Weight | 397.86 g/mol |

| InChI Key | BIHHIONDWPZXJC-UHFFFAOYSA-N |

| Pharmacopeial Status | Aligns with European Pharmacopoeia (EP) specifications |

Mechanistic Pathways of Formation in API Manufacturing

Erlotinib Impurity A is not a degradation product; rather, it is a secondary reaction byproduct that arises during the construction of the quinazoline core[1].

The synthesis of Erlotinib typically involves the chlorination of the intermediate 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one using strong chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

The Causality of Ether Cleavage

The formation of Impurity A is driven by the harsh Lewis acidic conditions present during this chlorination step.

-

Demethylation: Prolonged exposure to elevated temperatures and acidic byproducts (e.g., HCl generated in situ) can induce the cleavage of the aliphatic ether linkage. The 7-position methoxy group is electronically and sterically more susceptible to nucleophilic attack by chloride ions after protonation, leading to the loss of a methyl chloride molecule and the formation of a transient 7-(2-hydroxyethoxy) intermediate.

-

Aliphatic Chlorination: The newly formed primary alcohol is highly reactive. In the presence of excess POCl₃ or SOCl₂, the hydroxyl group undergoes rapid substitution via an S_N2 mechanism to form the 2-chloroethoxy derivative.

-

Final Coupling: This chlorinated intermediate subsequently couples with 3-ethynylaniline in the final synthetic step, yielding Erlotinib Impurity A alongside the target API[1].

Formation pathway of Erlotinib Impurity A during API synthesis.

Directed Synthesis of Impurity A Reference Standard

To comply with regulatory guidelines, analytical laboratories require high-purity reference standards of Impurity A for HPLC quantification. The following step-by-step methodology outlines a self-validating protocol for the directed synthesis of this standard from Erlotinib API.

Phase 1: Selective Demethylation

Objective: Isolate the 7-(2-hydroxyethoxy) precursor without disrupting the quinazoline core.

-

Preparation: Dissolve 10 mmol of Erlotinib free base in 50 mL of anhydrous dichloromethane (DCM) under a strict argon atmosphere.

-

Reagent Addition: Cool the reaction vessel to -78°C using a dry ice/acetone bath. Add exactly 1.05 equivalents of Boron Tribromide (BBr₃) dropwise.

-

Causality Check: BBr₃ is a potent Lewis acid. Strict stoichiometric control (1.05 eq) is mandatory to prevent over-demethylation, which would yield didesmethyl impurities. The low temperature kinetically favors selective cleavage at the more accessible 7-position.

-

-

Reaction Monitoring: Allow the mixture to warm to room temperature over 2 hours. Monitor via Thin Layer Chromatography (TLC) using DCM:MeOH (9:1).

-

Quenching: Once the starting material is consumed, quench slowly with saturated NaHCO₃ to neutralize the generated HBr. Extract with DCM, dry over Na₂SO₄, and concentrate in vacuo.

Phase 2: Aliphatic Chlorination

Objective: Convert the primary alcohol to an alkyl chloride.

-

Vilsmeier-Haack Activation: Dissolve the crude intermediate in 30 mL of anhydrous toluene. Add 3.0 equivalents of Thionyl Chloride (SOCl₂) and 0.1 equivalents of N,N-Dimethylformamide (DMF).

-

Causality Check: The catalytic DMF reacts with SOCl₂ to form the Vilsmeier-Haack reagent, a highly electrophilic species that facilitates the rapid and clean conversion of the aliphatic alcohol to a chloride, minimizing side-reactions on the aromatic rings.

-

-

Reflux: Heat the mixture to 80°C for 4 hours.

-

Workup: Concentrate under reduced pressure to remove excess SOCl₂ and toluene, yielding crude Impurity A.

Phase 3: Purification and Self-Validation

-

Chromatography: Purify the crude residue via flash column chromatography on silica gel, utilizing a gradient elution of Hexane:Ethyl Acetate (70:30 to 50:50).

-

Validation (NMR): Analyze the purified fraction via ¹H-NMR. The protocol validates itself when the spectrum shows the exact disappearance of one methoxy singlet (originally at ~3.4 ppm) and the appearance of a characteristic downfield triplet (~3.8-4.0 ppm), confirming the new -CH₂-Cl environment.

Directed synthesis workflow for Impurity A reference standard.

Analytical Detection and Quantification

Once synthesized, Impurity A must be accurately quantified in API batches. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the industry standard for this analysis. Because Impurity A is highly structurally similar to Erlotinib, achieving baseline resolution requires optimized mobile phase gradients.

Recent validation studies demonstrate that specific HPLC methods can achieve excellent linearity and precision for these impurities[2].

Table 2: Validated HPLC Parameters for Impurity A Quantification

| Parameter | Validated Method Conditions |

| Column | Hypersil C18 (or equivalent ODS column) |

| Mobile Phase | Ethanol-Acetonitrile-Phosphate Buffer (pH 3.4) gradient |

| Flow Rate | 1.5 mL/min |

| Detection Wavelength | UV at 240 nm |

| Retention Time (Erlotinib) | ~17.14 minutes[2] |

| Retention Time (Impurity A) | ~6.65 minutes[2] |

| Linearity Range | LOQ level to 1.5 μg/mL (R² > 0.999)[2] |

| Recovery RSD | < 10%[2] |

Note: The significantly shorter retention time of Impurity A compared to Erlotinib under these specific conditions indicates successful chromatographic resolution, allowing for highly sensitive quality control monitoring.

References

-

ResearchGate - Development of a validated specific HPLC method for budesonide and characterization of its alkali degradation product (Contains validated HPLC parameters for Erlotinib and Impurities). Retrieved from:[Link]

Sources

The Degradation Architecture of Erlotinib: A Mechanistic and Analytical Whitepaper

Introduction: The Imperative of Stability-Indicating Profiling

Erlotinib hydrochloride is a highly potent, first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) utilized primarily in the targeted treatment of non-small cell lung cancer (NSCLC) and pancreatic cancer. While its clinical efficacy is well-documented, the chemical stability of the active pharmaceutical ingredient (API) is a critical parameter for ensuring therapeutic safety and efficacy.

Regulatory frameworks, specifically the International Council for Harmonisation (ICH) Q1A(R2) guidelines, mandate rigorous forced degradation studies to elucidate the intrinsic stability of a drug molecule. Understanding the degradation pathways of Erlotinib is not merely a regulatory checkbox; it is a fundamental scientific requirement to develop robust stability-indicating analytical methods (SIMs) that can accurately quantify the parent drug without interference from its degradation products (DPs) 1. This whitepaper provides an in-depth mechanistic analysis of Erlotinib's degradation pathways, supported by high-resolution mass spectrometry (HRMS) data and self-validating experimental protocols.

Structural Vulnerabilities: The Chemical Anatomy of Erlotinib

Erlotinib (

-

Quinazoline Core: Generally stable, but the substituted amine at the C4 position is susceptible to nucleophilic attack.

-

Secondary Aromatic Amine: Forms the critical linkage between the quinazoline ring and the ethynylphenyl moiety. This C-N bond is a primary site for hydrolytic cleavage.

-

Methoxyethoxy Side Chains: The ether linkages at the C6 and C7 positions of the quinazoline ring are vulnerable to acid/base-catalyzed hydrolysis, leading to the loss of alkyl groups.

-

Alkyne Group (Ethynyl Moiety): While relatively stable under standard conditions, it can participate in oxidative transformations under extreme stress.

Mechanistic Pathways of Forced Degradation

Hydrolytic Cleavage (Acid and Base Catalysis)

Erlotinib exhibits significant susceptibility to both acidic and alkaline hydrolysis 2. The degradation mechanism primarily involves the nucleophilic attack of water (facilitated by hydronium or hydroxide ions) on the electron-deficient carbon atoms adjacent to the heteroatoms.

-

Formation of DP-I: The most prominent hydrolytic pathway involves the cleavage of the secondary amine bond, resulting in the complete loss of the ethynylphenyl moiety to form 6,7-bis(2-methoxyethoxy)quinazolin-4-amine (DP-I) 1.

-

Formation of DP-II: A secondary hydrolytic event involves the cleavage of the ether linkage on the methoxyethoxy side chains, yielding 6-(2-hydroxyethoxy)-7-(2-methoxyethoxy)quinazolin-4-amine (DP-II).

Oxidative and Photolytic Transformations

Under photolytic stress (UV/Visible light) and mild oxidative conditions, Erlotinib undergoes an oxidation event characterized by a mass shift of +16 Da. This corresponds to the formation of an

Fig 1. Primary chemical degradation pathways of Erlotinib yielding DP-I, DP-II, and DP-III.

Biological Degradation & Metabolic Oxidative Stress

Beyond in vitro chemical degradation, Erlotinib induces a profound biological degradation effect within target cancer cells. The inhibition of EGFR by Erlotinib triggers a metabolic shift, upregulating NADPH oxidase 4 (NOX4) 4. This upregulation leads to the accumulation of reactive oxygen species (ROS), specifically hydrogen peroxide (

Fig 2. Biological degradation effect: Erlotinib induces metabolic oxidative stress via NOX4.

Quantitative Degradation Matrix & HRMS Data

The following tables summarize the empirical data derived from standardized forced degradation studies, isolating the specific conditions under which Erlotinib yields its primary degradation products.

Table 1: Erlotinib Forced Degradation Matrix (ICH Q1A(R2) Guidelines)

| Stress Condition | Reagent / Environment | Temperature / Exposure | Degradation Status | Primary DPs Formed |

| Acidic Hydrolysis | 0.1 N HCl | 80°C for 24 hours | Susceptible (~15-20%) | DP-I, DP-II |

| Alkaline Hydrolysis | 0.1 N NaOH | 80°C for 24 hours | Susceptible (~10-15%) | DP-I, DP-II |

| Oxidative Stress | 3% | Room Temp for 24 hours | Stable / Mild Degradation | DP-III |

| Photolytic Stress | UV (254 nm) | 1.2 million lux hours | Susceptible (~12%) | DP-III |

| Thermal Stress | Solid State / Liquid | 80°C for 7 days | Stable (<2%) | None |

Table 2: High-Resolution Mass Spectrometry (HRMS) Elucidation

| Compound | Molecular Formula | Exact Mass (Theoretical) | Observed m/z | Structural Modification |

| Erlotinib | 393.1689 | 394.1762 | Parent API | |

| DP-I | 279.1219 | 280.1289 | Loss of ethynylphenyl moiety | |

| DP-II | 249.0882 | 250.0972 | Loss of methoxy group | |

| DP-III | 409.1638 | 412.1885 | ||

| Note: Observed m/z for DP-III often includes sodium adducts (e.g., m/z 434.1704) depending on the ionization environment. |

Self-Validating Experimental Protocol: LC-MS/TOF Workflow

To ensure high scientific integrity and reproducibility, the following protocol is designed as a self-validating closed-loop system . It incorporates a mass balance check to verify that the sum of the parent drug and degradation products equals the initial concentration, ensuring no volatile degradants are lost unmeasured.

Rationale for Methodological Choices

-

Neutralization Step: After acid/base stress, samples are immediately neutralized. Causality: This halts the degradation kinetics precisely at the target timepoint and protects the silica-based C18 stationary phase from extreme pH dissolution.

-

Ammonium Acetate Buffer: Used in the mobile phase instead of standard phosphate buffers. Causality: Phosphate buffers are non-volatile and cause severe ion suppression and source contamination in Electrospray Ionization (ESI) MS. Ammonium acetate ensures optimal ionization efficiency.

-

Gradient Elution: Causality: The degradation products (especially DP-I and DP-II) are significantly more polar than the highly lipophilic parent Erlotinib. An isocratic method would result in either poor retention of DPs or excessive retention of the parent.

Step-by-Step Execution

Step 1: Stock Solution Preparation

-

Accurately weigh 10 mg of Erlotinib API.

-

Dissolve in 10 mL of HPLC-grade Acetonitrile to achieve a 1000 µg/mL stock solution. Sonicate for 5 minutes to ensure complete dissolution.

Step 2: Forced Degradation (Hydrolytic Example)

-

Transfer 1 mL of the stock solution into a 10 mL volumetric flask.

-

Add 1 mL of 0.1 N HCl (for acidic stress) or 0.1 N NaOH (for basic stress).

-

Seal the flask and incubate in a thermostatically controlled water bath at 80°C for exactly 24 hours.

Step 3: Quenching and Neutralization (Critical Step)

-

Remove the flask from the water bath and cool to room temperature.

-

Self-Validation Check: Add exactly 1 mL of 0.1 N NaOH (to the acid sample) or 0.1 N HCl (to the base sample) to neutralize the solution to pH ~7.0.

-

Make up the volume to 10 mL with the mobile phase diluent (final theoretical concentration: 100 µg/mL). Filter through a 0.22 µm PTFE syringe filter.

Step 4: LC-MS/TOF Analysis

-

Column: Kromasil C18 (150 mm × 4.6 mm, 5 µm) maintained at 30°C.

-

Mobile Phase:

-

Solvent A: 10 mM Ammonium Acetate (adjusted to pH 4.5 with glacial acetic acid).

-

Solvent B: Acetonitrile.

-

-

Gradient Program: 0-5 min (10% B), 5-15 min (10%

60% B), 15-25 min (60% -

MS Parameters: Positive ESI mode, Capillary voltage 4500 V, Nebulizer pressure 40 psi, Drying gas 10 L/min at 350°C.

-

System Suitability & Mass Balance: Calculate the total integrated area of all peaks (Parent + DPs). The total area must be

of the peak area of an unstressed control sample injected at the same concentration.

Fig 3. Self-validating experimental workflow for Erlotinib forced degradation and LC-MS analysis.

References

-

Separation, Identification, and Characterization of Degradation Products of Erlotinib Hydrochloride Under ICH-Recommended Stress Conditions by LC, LC-MS/TOF. ResearchGate. Available at:[Link]

-

An Application of Quality by Design and Analytical Greenness Assessment Approach for the Development of Erlotinib Stability Indicating Method. ResearchGate. Available at:[Link]

-

Erlotinib-Mediated Inhibition of EGFR Signaling Induces Metabolic Oxidative Stress through NOX4. AACR Journals. Available at:[Link]

-

Aldehyde dehydrogenase 1A1 confers erlotinib resistance via facilitating the reactive oxygen species-reactive carbonyl species metabolic pathway in lung adenocarcinomas. Theranostics. Available at:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Aldehyde dehydrogenase 1A1 confers erlotinib resistance via facilitating the reactive oxygen species-reactive carbonyl species metabolic pathway in lung adenocarcinomas [thno.org]

Unveiling the Potential Biological Activity and Toxicological Profile of Erlotinib Impurity A (CAS 183321-85-9)

Introduction & Structural Etiology

Erlotinib is a highly selective, first-generation tyrosine kinase inhibitor (TKI) targeting the Epidermal Growth Factor Receptor (EGFR), widely utilized in the targeted treatment of non-small cell lung cancer (NSCLC) and pancreatic cancer[]. During the active pharmaceutical ingredient (API) manufacturing process, various process-related impurities and degradants can emerge, necessitating rigorous analytical profiling under International Council for Harmonisation (ICH) guidelines[2].

One critical byproduct of this synthesis is Erlotinib Impurity A (CAS 183321-85-9), chemically designated as 7-(2-chloroethoxy)-N-(3-ethynylphenyl)-6-(2-methoxyethoxy)quinazolin-4-amine[3]. Structurally, it is an analog of Erlotinib where one of the 2-methoxyethoxy groups at the 7-position of the quinazoline ring is replaced by a 2-chloroethoxy group. This seemingly minor substitution—a terminal chlorine atom in place of a methoxy group—drastically alters the molecule's physicochemical properties and introduces significant toxicological concerns that must be addressed by drug development professionals[3].

Hypothesized Pharmacological Activity: EGFR Kinase Interception

Because Impurity A retains the intact 4-(3-ethynylphenylamino)quinazoline pharmacophore, it is highly probable that it retains affinity for the ATP-binding pocket of the EGFR kinase domain. The 4-anilinoquinazoline core is the primary driver for hydrogen bonding with the hinge region of the kinase (specifically the Met793 residue), which is responsible for blocking cellular signaling pathways related to angiogenesis and proliferation[].

However, the substitution of the 2-methoxyethoxy group with a 2-chloroethoxy group alters the lipophilicity and steric bulk extending into the solvent-exposed region of the ATP-binding cleft. While it likely still acts as a competitive ATP inhibitor, this structural deviation could lead to altered off-target kinase binding profiles or reduced aqueous solubility, impacting its overall pharmacological efficacy compared to the parent drug.

Fig 1: Hypothesized interception of the EGFR signaling pathway by Erlotinib Impurity A.

Toxicological Assessment: The ICH M7 Genotoxicity Framework

The most pressing concern for Erlotinib Impurity A is its toxicological profile. The presence of a 2-chloroethoxy group serves as a classic structural alert for potential genotoxicity. Alkyl chlorides can act as alkylating agents, reacting with nucleophilic centers on DNA bases (such as the N7 position of guanine), potentially leading to mutagenesis and carcinogenesis.

Under the 2[2], any impurity containing a structural alert must be evaluated using (Q)SAR (Quantitative Structure-Activity Relationship) models and subsequently tested in vitro if the in silico models flag a risk. Given the chloroethyl ether moiety, Impurity A requires empirical validation via a Bacterial Reverse Mutation Assay (Ames Test) following.

Fig 2: ICH M7 assessment workflow for evaluating the genotoxicity of Impurity A.

Quantitative Data Summary

To contextualize the differences between the API and the impurity, the following table summarizes their comparative profiles:

| Property | Erlotinib (API) | Erlotinib Impurity A |

| CAS Number | 183321-74-6 | 183321-85-9 |

| Chemical Formula | C22H23N3O4 | C21H20ClN3O3 |

| Molecular Weight | 393.44 g/mol | 397.85 g/mol |

| C-7 Substitution | 2-methoxyethoxy | 2-chloroethoxy |

| Primary Target | EGFR Kinase Domain | EGFR Kinase Domain (Hypothesized) |

| Genotoxic Alert | None | Positive (Alkyl Chloride) |

| ICH M7 Status | N/A (API) | Requires In Vitro Validation (Ames) |

Experimental Protocols for Biological & Toxicological Profiling

To robustly characterize Impurity A, the following self-validating protocols must be executed to ensure both efficacy mapping and safety compliance.

Protocol A: In Vitro EGFR Kinase Inhibition Assay

Objective: Determine the IC50 of Impurity A against wild-type EGFR to assess retained pharmacological activity.

Causality & Design: The assay utilizes an ATP concentration at the

-

Reagent Preparation: Prepare a kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Compound Dilution: Serially dilute Erlotinib (positive control) and Impurity A in 100% DMSO, then transfer to the assay plate. Critical Step: Ensure final DMSO concentration is <1% to prevent enzyme denaturation.

-

Enzyme Addition: Add recombinant human EGFR kinase domain to the wells and pre-incubate for 15 minutes at room temperature. Rationale: Pre-incubation allows for equilibrium binding of the inhibitor to the hinge region before the reaction starts.

-

Reaction Initiation: Add a mixture of peptide substrate (e.g., Poly(Glu,Tyr) 4:1) and ATP (spiked with tracer 33P-ATP) at the

concentration. -

Incubation & Termination: Incubate for 60 minutes at 30°C. Terminate the reaction by adding 3% phosphoric acid.

-

Detection: Transfer the mixture to a filter plate, wash extensively to remove unreacted ATP, and measure the incorporated radioactivity using a scintillation counter. Calculate IC50 using a 4-parameter logistic curve fit.

Protocol B: Bacterial Reverse Mutation Assay (Ames Test - OECD 471)

Objective: Evaluate the mutagenic potential of the 2-chloroethoxy structural alert. Causality & Design: The assay must be performed with and without an exogenous metabolic activation system (S9 fraction). The ether linkage in Impurity A might be cleaved by hepatic CYP450 enzymes, releasing a highly reactive chloroacetaldehyde or similar alkylating species that would not be detected in a standard buffer. Step-by-Step Methodology:

-

Strain Preparation: Culture histidine-dependent Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and tryptophan-dependent E. coli WP2 uvrA overnight.

-

S9 Mix Preparation: Prepare the metabolic activation mixture using rat liver S9 fraction induced by Aroclor 1254, supplemented with NADP+ and glucose-6-phosphate.

-

Dose Range Finding: Conduct a preliminary toxicity test to determine the highest non-toxic dose of Impurity A (up to 5000 µ g/plate or the limit of solubility).

-

Plate Incorporation: In a sterile tube, combine 0.1 mL of bacterial culture, 0.1 mL of Impurity A solution, and either 0.5 mL of S9 mix or buffer. Add 2.0 mL of molten top agar containing trace histidine/tryptophan.

-

Plating & Incubation: Pour the mixture onto minimal glucose agar plates. Incubate inverted at 37°C for 48-72 hours.

-

Scoring & Validation: Count revertant colonies. Self-Validation: The assay is considered valid only if the positive controls (e.g., 2-aminoanthracene for +S9, sodium azide for -S9) show a >3-fold increase in revertants, and the vehicle control falls within historical background ranges.

References

-

[3] Title: Buy Erlotinib impurity A | 183321-85-9 - Smolecule. Source: smolecule.com. 3

-

[] Title: Erlotinib: Definition, Properties, Mechanism of Action and Clinical Trials - BOC Sciences. Source: bocsci.com.

-

[2] Title: Green RP‐HPLC Method for Impurity Profiling of Desethynyl Erlotinib: A Process‐Related Impurity in Erlotinib - ResearchGate. Source: researchgate.net. 2

-

Title: Bacterial Reverse Mutation Assay or Ames assay (OECD 471). Source: nib.si.

Sources

Comprehensive Spectroscopic Characterization of Erlotinib Impurity A: A Mechanistic and Analytical Guide

Target Audience: Analytical Chemists, Formulation Scientists, and Regulatory Affairs Professionals Domain: Pharmaceutical Impurity Profiling & Structural Elucidation

Executive Summary

In the highly regulated landscape of oncology drug development, the structural elucidation of process-related impurities is not merely a compliance exercise—it is a fundamental requirement for ensuring patient safety. Erlotinib, a potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, is susceptible to specific degradation and process-related side reactions during its synthesis.

As a Senior Application Scientist, I frequently observe that the primary analytical bottleneck in Erlotinib quality control is differentiating between closely related structural isomers. This whitepaper provides an authoritative, self-validating framework for the isolation and spectroscopic characterization of Erlotinib Impurity A (CAS: 183321-85-9), specifically focusing on the causality behind advanced mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) techniques.

Chemical Identity & Mechanistic Origins

Erlotinib Impurity A is chemically defined as 7-(2-chloroethoxy)-N-(3-ethynylphenyl)-6-(2-methoxyethoxy)quinazolin-4-amine (1)[1].

Why does this impurity form?

The active pharmaceutical ingredient (API) features two identical 2-methoxyethoxy side chains at the 6- and 7-positions of the quinazoline core. During synthesis—particularly under acidic conditions or in the presence of chlorinating agents (e.g., residual

Fig 1. Mechanistic pathway of process-related Erlotinib Impurity A formation.

The Self-Validating Analytical Workflow

To meet stringent ICH guidelines for impurity qualification (3)[3], a single analytical technique is insufficient. A self-validating system must be employed where chromatographic purity validates the MS data, MS confirms the molecular formula, and 2D NMR establishes the exact spatial regiochemistry.

Fig 2. Self-validating analytical workflow for Impurity A characterization.

Spectroscopic Data Presentation

High-Resolution Mass Spectrometry (HRMS)

The presence of a chlorine atom provides a distinct isotopic signature. The natural abundance of

Table 1: HRMS Data Summary

| Compound | Molecular Formula | Theoretical | Observed | Diagnostic Isotopic Signature |

| Erlotinib | 394.1761 | 394.1765 | N/A (No Halogen) | |

| Impurity A | 398.1266 | 398.1270 |

Nuclear Magnetic Resonance (NMR)

While 1D

Table 2: Key

| Position | Erlotinib ( | Impurity A ( | Multiplicity | Causality / Structural Proof |

| H-5 (Core) | 7.88 | 7.90 | Singlet | Shows NOE cross-peak to the 6-methoxyethoxy group. |

| H-8 (Core) | 7.20 | 7.25 | Singlet | Shows NOE cross-peak to the 7-chloroethoxy group. |

| 4.28 | 4.28 | Multiplet | Retained unreacted methoxyethoxy side chain. | |

| 4.25 | 4.35 | Multiplet | Downfield shift due to inductive effect of adjacent | |

| N/A | 3.95 | Triplet | Diagnostic integration (2H) confirming chlorination. | |

| 3.35 (6H) | 3.35 (3H) | Singlet | Confirms the loss of exactly one terminal methyl group. |

Step-by-Step Experimental Methodologies

To ensure reproducibility and analytical trustworthiness, the following protocols outline the exact causality behind each parameter choice.

Protocol 1: Preparative HPLC Isolation

-

Sample Preparation: Dissolve the crude API mixture in a 1:1 ratio of DMSO and Acetonitrile to a concentration of 50 mg/mL.

-

Causality: Quinazoline derivatives exhibit poor solubility in standard aqueous buffers; DMSO ensures complete dissolution, preventing column clogging and pressure spikes.

-

-

Stationary Phase: C18 Preparative Column (250 x 21.2 mm, 5 µm).

-

Mobile Phase: Solvent A = 0.1% Formic Acid in Water; Solvent B = Acetonitrile.

-

Causality: Formic acid ensures the basic quinazoline nitrogen (

~5.4) remains fully protonated, preventing peak tailing and ensuring sharp, reproducible elution profiles.

-

-

Gradient: 20% B to 60% B over 30 minutes.

-

Recovery: Collect the fraction eluting at a relative retention time (RRT) of ~1.2 compared to Erlotinib. Lyophilize immediately.

-

Causality: Lyophilization prevents the thermal degradation that frequently occurs if fractions are concentrated using a rotary evaporator in the presence of acidic modifiers.

-

Protocol 2: LC-HRMS Isotopic Profiling

-

Sample Preparation: Dilute the lyophilized Impurity A to 1 µg/mL in 50% Acetonitrile/Water.

-

Causality: High concentrations cause detector saturation in Time-of-Flight (TOF) analyzers, which distorts the isotopic ratios critical for halogen identification.

-

-

Ionization: Electrospray Ionization in positive mode (ESI+).

-

Data Acquisition: Extract the exact mass for

(

Protocol 3: 2D NOESY NMR Acquisition

-

Sample Preparation: Dissolve 5 mg of Impurity A in 600 µL of

.-

Causality:

shifts the exchangeable secondary amine (NH) proton downfield (~9.5 ppm), preventing signal overlap with the critical aromatic protons (H-5 and H-8).

-

-

Acquisition Parameters: Acquire the 2D NOESY spectrum with a mixing time of 500 ms .

-

Causality: A 500 ms mixing time is mathematically optimal for small molecules (MW ~400 Da) in non-viscous solvents. It allows sufficient time for cross-relaxation (signal buildup) without introducing spin-diffusion artifacts that could lead to false-positive spatial correlations.

-

References

-

Title: Erlotinib EP Impurities & USP Related Compounds - SynThink Source: synthinkchemicals.com URL: 3

-

Title: Identification, synthesis and structure assignment of two impurities of Erlotinib, a drug used for the treatment of some types of cancer - SciELO México Source: scielo.org.mx URL: 2

-

Title: Buy Erlotinib impurity A | 183321-85-9 - Smolecule Source: smolecule.com URL: 1

Sources

The Silent Saboteurs: The Role of Erlotinib Impurities in Drug Efficacy

Executive Summary

In the development of tyrosine kinase inhibitors (TKIs) like Erlotinib (Tarceva®), purity is often viewed solely through the lens of toxicology (ICH Q3A/B). However, for researchers and formulators, the impact of impurities extends far beyond safety—it directly dictates therapeutic efficacy.

This guide dissects the mechanistic role of Erlotinib impurities. We move beyond simple "pass/fail" limits to explore how specific contaminants trigger polymorphic phase transitions, alter solubility profiles, and competitively inhibit the active pharmaceutical ingredient (API) at the EGFR binding site.

Part 1: The Chemistry of Contamination

Erlotinib Hydrochloride is a quinazolinamine derivative. Its efficacy relies on a precise crystal lattice and the integrity of its pharmacophore (the quinazoline core + the 3-ethynylphenyl moiety). Impurities generally arise from two vectors: incomplete synthesis (Process-Related) or environmental instability (Degradation).

The "Dirty Dozen": Critical Impurities

The following table summarizes the impurities with the highest potential to compromise efficacy, not just safety.

| Impurity Code | Chemical Identity | Origin | Efficacy Impact Mechanism |

| Impurity A | 3-Ethynylaniline | Starting Material | Reactive Toxicity: Highly reactive alkyne group; potential genotoxin; competes for metabolic enzymes.[1] |

| Impurity E | 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one | Hydrolysis (Degradation) | Pharmacophore Deletion: Loss of the phenyl-ethynyl tail destroys ATP-binding affinity.[1] Dilutes effective dose. |

| Desmethyl Erlotinib | OSI-420 (Metabolite/Impurity) | Synthesis/Metabolism | Altered PK: While active, it has different solubility and clearance rates than the parent, altering the AUC (Area Under Curve). |

| Chloro-Impurity | 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline | Intermediate | Competitive Inhibition: Structurally similar to Erlotinib but lacks the ethynylphenyl group; may block the receptor without triggering the correct conformational change. |

Part 2: Mechanistic Impact on Efficacy

This section details the causality between impurity presence and therapeutic failure.

Mechanism 1: The Polymorph Trap (Bioavailability Crash)

Erlotinib HCl exists in two primary polymorphs:

-

Form A: Metastable, higher solubility, higher bioavailability.

-

Form B: Thermodynamically stable, lower solubility, lower bioavailability.

The Danger: Specific impurities, particularly dimers or unreacted intermediates, can act as heterogeneous nucleation seeds . Even trace levels (<0.1%) of these impurities can lower the activation energy required for the solution-mediated phase transformation from Form A to Form B during shelf storage or dissolution in the GI tract.

Result: A batch formulated as Form A transforms into Form B, resulting in a drastic drop in dissolution rate and sub-therapeutic plasma concentrations.

Mechanism 2: Pharmacophore Deletion

The EGFR binding pocket requires the hydrophobic interaction of the 3-ethynylphenyl moiety. Impurity E (the quinazolinone) is formed via acid hydrolysis of the imine bond.

-

Structural Deficit: It lacks the "tail" required to anchor the molecule in the ATP binding site.

-

Consequence: It is pharmacologically inert. If degradation reaches 1-2%, the patient is effectively under-dosed, allowing tumor escape.

Visualization: The Efficacy Collapse Pathway

The following diagram illustrates how synthesis errors propagate into clinical failure.

Caption: Impurity-driven polymorphic transition leading to reduced bioavailability and therapeutic failure.

Part 3: Analytical Control Strategies (Protocol)

To ensure efficacy, we must separate the active polymorph from degradation products. Standard UV-Vis is insufficient; a stability-indicating HPLC method is required.

Protocol: Stability-Indicating RP-HPLC for Erlotinib

Objective: Quantify Erlotinib and separate it from Impurity A, Impurity E, and Desmethyl metabolites.[1]

Reagents:

-

Ammonium Acetate (LC-MS Grade)

-

Acetonitrile (ACN)

-

Milli-Q Water

Chromatographic Conditions:

-

Column: C18 Stationary Phase (e.g., Inertsil ODS-3V or equivalent), 250 x 4.6 mm, 5 µm.[2][3]

-

Why: The C18 chain provides necessary hydrophobic retention to separate the quinazoline core from the more polar hydrolysis products.

-

-

Mobile Phase A: 10mM Ammonium Acetate buffer (pH adjusted to 3.0 with Formic Acid).

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 246 nm (Erlotinib max absorption) and 290 nm (Impurity profiling).

-

Temperature: 30°C (Controlled to prevent on-column polymorphic shifts).

Gradient Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B | Phase Description |

|---|---|---|---|

| 0.0 | 80 | 20 | Equilibration |

| 5.0 | 80 | 20 | Isocratic Hold (Elute polar degradants) |

| 20.0 | 20 | 80 | Linear Gradient (Elute Erlotinib & Lipophilic impurities) |

| 25.0 | 20 | 80 | Wash |

| 30.0 | 80 | 20 | Re-equilibration |[1]

Self-Validating Step: Inject a "System Suitability Solution" containing Erlotinib and Impurity E (Hydrolysis product). Resolution (Rs) between the two peaks must be > 2.0. If Rs < 2.0, the pH of Mobile Phase A is likely incorrect, altering the ionization state of the quinazoline nitrogen.

Part 4: Regulatory & Safety Framework

Researchers must align with ICH Q3A(R2) and Q3B(R2) guidelines.[1]

-

Reporting Threshold: > 0.05%

-

Identification Threshold: > 0.10%

-

Qualification Threshold: > 0.15% (Requires tox studies)

Critical Note on Genotoxicity: Impurity A (3-Ethynylaniline) is a structural alert for genotoxicity (aniline derivative). According to ICH M7, this must be controlled to typically < 1.5 µ g/day intake, which is significantly lower than standard impurities. Failure to control this specific impurity renders the drug clinically unusable regardless of efficacy.

References

-

International Council for Harmonisation (ICH). "Impurities in New Drug Substances Q3A(R2)." ICH Guidelines. [Link]

-

V.S.R.V.S. Jogarao, et al. "Development & Validation of RP-HPLC Method for Quantitative Estimation of Erlotinib and its Impurities." Journal of Applied Pharmaceutical Science. [Link]

-

Gonnade, R. G., et al. "Polymorphs and hydrates of the anticancer drug erlotinib: X-ray crystallography, phase transition and biopharmaceutical studies." CrystEngComm, Royal Society of Chemistry. [Link]

-

Escalante, J., et al. "Identification, synthesis and structure assignment of two impurities of Erlotinib."[4][5] Journal of the Mexican Chemical Society. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. rjptonline.org [rjptonline.org]

- 3. sphinxsai.com [sphinxsai.com]

- 4. researchgate.net [researchgate.net]

- 5. Identification, synthesis and structure assignment of two impurities of Erlotinib, a drug used for the treatment of some types of cancer [scielo.org.mx]

For researchers, scientists, and drug development professionals vested in the pursuit of targeted cancer therapies, the story of Erlotinib offers a compelling narrative of innovation, challenge, and continuous evolution. This technical guide provides an in-depth exploration of Erlotinib, a first-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor (TKI), and the chemical odysseys undertaken to enhance its efficacy, overcome resistance, and broaden its therapeutic window. We will delve into the core mechanism of action, dissect the intricate structure-activity relationships (SAR) of its analogues, and provide detailed, field-proven experimental protocols for their synthesis and evaluation.

The Central Role of EGFR and the Mechanism of Erlotinib

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that plays a pivotal role in regulating cell growth, proliferation, and differentiation.[1] Upon binding to its cognate ligands, such as Epidermal Growth Factor (EGF), EGFR undergoes dimerization and autophosphorylation of key tyrosine residues within its intracellular kinase domain.[2] This phosphorylation cascade initiates a complex network of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are fundamental for cell survival and proliferation.[2] In many cancers, aberrant EGFR signaling, driven by mutations or overexpression, leads to uncontrolled cell growth and tumor progression.[3]

Erlotinib, an orally active small molecule, functions as a reversible inhibitor of the EGFR tyrosine kinase.[4][5] It competitively binds to the adenosine triphosphate (ATP) binding site within the kinase domain of EGFR, thereby preventing the autophosphorylation and subsequent activation of downstream signaling pathways.[5][6] This blockade of EGFR signaling can lead to cell cycle arrest and apoptosis in cancer cells that are dependent on this pathway for their growth and survival.[7] Erlotinib has shown particular efficacy in non-small cell lung cancer (NSCLC) patients whose tumors harbor specific activating mutations in the EGFR gene, such as exon 19 deletions or the L858R substitution in exon 21.[5][7]

Caption: EGFR signaling pathway and the inhibitory action of Erlotinib.

The Quest for Superior Inhibitors: Structure-Activity Relationship (SAR) Studies

The clinical success of Erlotinib has been tempered by the emergence of acquired resistance, most commonly through a secondary "gatekeeper" mutation, T790M, in the EGFR kinase domain.[2][6][7] This mutation sterically hinders the binding of first-generation inhibitors like Erlotinib.[7] This has spurred extensive research into the development of next-generation EGFR inhibitors with improved potency, selectivity, and the ability to overcome resistance. The quinazoline core of Erlotinib has proven to be a versatile scaffold for these medicinal chemistry efforts.[1][8]

The fundamental SAR of quinazoline-based EGFR inhibitors highlights several key structural features:

-

The Quinazoline Core: This bicyclic heterocycle is essential for binding to the hinge region of the EGFR kinase domain. The nitrogen atoms at positions 1 and 3 are critical for forming hydrogen bonds with the backbone of Met793.[1]

-

The 4-Anilino Moiety: This group occupies the hydrophobic pocket of the ATP-binding site. Substitutions on the aniline ring can significantly impact potency and selectivity. The meta-ethynyl group of Erlotinib is crucial for its activity.

-

The 6,7-Dialkoxy Substituents: These groups extend into a solvent-exposed region and can be modified to improve physicochemical properties such as solubility and metabolic stability.

The following table summarizes key SAR findings from various studies on Erlotinib analogues.

| Modification Site | Modification | Effect on Activity | Rationale | Reference(s) |

| Quinazoline Core (C6, C7) | 6,7-dimethoxy substitution | Increased activity | Smaller groups may allow for a more optimal orientation in the active site, leading to stronger hydrogen bonding with Met769. | [1] |

| Quinazoline Core (C6, C7) | Introduction of hydrophilic moieties | Can increase solubility | Addresses the poor aqueous solubility of Erlotinib. | [9] |

| Anilino Moiety (Side Chain) | Replacement of ethynyl with 1,2,3-triazole | Maintained or improved antitumor activity | The triazole ring can engage in additional interactions within the binding pocket and provides a versatile point for further functionalization. | [10][11] |

| Anilino Moiety (Side Chain) | Introduction of bulky groups | Can overcome T790M resistance | Second and third-generation inhibitors often feature bulkier groups that can form covalent bonds or have alternative binding modes to accommodate the T790M mutation. | [1] |

| General | Introduction of a flexible four-carbon linker | Increased inhibitory activity | An optimal linker length can improve the positioning of key pharmacophoric features within the active site. | [1] |

Experimental Protocols for the Synthesis and Evaluation of Erlotinib Analogues

The following protocols provide a generalized framework for the synthesis and biological evaluation of Erlotinib analogues, based on established methodologies.

General Synthesis of a 1,2,3-Triazole Erlotinib Analogue

This protocol outlines the synthesis of an Erlotinib derivative where the terminal alkyne is modified with a 1,2,3-triazole ring via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction.[11][12]

Caption: General workflow for the synthesis of an Erlotinib-triazole analogue.

Step 1: Synthesis of Erlotinib (Compound 3) [11]

-

To a suspension of 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline (1.0 eq) in isopropanol, add 3-ethynylaniline (1.0-1.2 eq).

-

Stir the reaction mixture at 85 °C for 6 hours under a nitrogen atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture in an ice-water bath and stir for 30 minutes.

-

Collect the precipitated solid by filtration, wash with cold isopropanol, and dry to yield Erlotinib.

Step 2: Synthesis of the 1,2,3-Triazole Analogue (General Procedure) [11]

-

Dissolve Erlotinib (1.0 eq) and the desired aryl or alkyl azide (1.2 eq) in a mixture of water and tert-butanol (2:1).

-

Add a catalytic amount of a copper(I) source, such as cuprous iodide (CuI) (0.1 eq).

-

Stir the reaction mixture at 80 °C.

-

Monitor the reaction by TLC.

-

After completion, extract the mixture with dichloromethane.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired triazole analogue.

Step 3: Characterization

Confirm the structure and purity of the synthesized compounds using standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[11]

In Vitro EGFR Kinase Inhibition Assay (ELISA-based)

This protocol describes a general method for determining the in vitro inhibitory activity of the synthesized compounds against the EGFR tyrosine kinase using an Enzyme-Linked Immunosorbent Assay (ELISA).[11][13]

Materials:

-

Recombinant human EGFR kinase

-

Poly(Glu, Tyr) 4:1 as a substrate

-

ATP

-

Anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP)

-

TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

-

Stop solution (e.g., 2N H₂SO₄)

-

96-well microplates

-

Test compounds and reference inhibitor (Erlotinib)

-

Coat a 96-well microplate with the poly(Glu, Tyr) substrate and incubate overnight at 4 °C.

-

Wash the plate with a suitable wash buffer.

-

Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer.

-

In each well, add the assay buffer, the test compound/reference inhibitor, and the recombinant EGFR kinase.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 37 °C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction and wash the plate to remove unreacted components.

-

Add the anti-phosphotyrosine-HRP antibody to each well and incubate.

-

Wash the plate to remove unbound antibody.

-

Add the TMB substrate and incubate in the dark to allow for color development.

-

Stop the colorimetric reaction by adding the stop solution.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).

Cell Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[16][17][18][19]

Materials:

-

Cancer cell line of interest (e.g., A549, H1975)

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Test compounds and reference drug (Erlotinib)

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37 °C with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the test compounds and Erlotinib in the cell culture medium. Replace the medium in the wells with the medium containing the various concentrations of the compounds. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the wells at a wavelength of ~570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) or IC₅₀ values.

Overcoming Resistance and Future Directions

The development of resistance to Erlotinib remains a significant clinical challenge. The T790M mutation is the most common mechanism of acquired resistance.[2][7] However, other mechanisms, such as amplification of the MET proto-oncogene and activation of bypass signaling pathways, also contribute to resistance.[4][21]

The development of second and third-generation EGFR inhibitors represents a major advancement in overcoming T790M-mediated resistance. These inhibitors, such as osimertinib, are designed to irreversibly bind to the mutant EGFR while sparing the wild-type receptor, leading to improved efficacy and a better safety profile.

Future research in this field is focused on several key areas:

-

Development of Fourth-Generation Inhibitors: Designing inhibitors that can overcome resistance mutations to third-generation TKIs.

-

Combination Therapies: Investigating the synergistic effects of combining EGFR inhibitors with other targeted agents (e.g., MET inhibitors) or with chemotherapy and immunotherapy.[22]

-

Novel Drug Delivery Systems: Utilizing nanotechnology to improve the solubility, bioavailability, and tumor-specific targeting of Erlotinib and its analogues.[9]

-

Targeting Downstream Effectors: Developing inhibitors that target key nodes in the downstream signaling pathways of EGFR.

Conclusion

Erlotinib has been a cornerstone in the targeted therapy of EGFR-mutant cancers. The continuous efforts to understand its mechanism of action, decipher the intricacies of its structure-activity relationships, and address the challenges of drug resistance have led to the development of a new generation of more effective and selective EGFR inhibitors. The experimental protocols and SAR insights provided in this guide are intended to empower researchers in their quest to design and evaluate the next wave of innovative therapies that will further improve the outcomes for cancer patients.

References

- Ma, C., Wei, S., & Song, Y. (2011). T790M and acquired resistance of EGFR TKI: a literature review of clinical reports. Journal of Thoracic Disease, 3(1), 10–18.

- Ismail, M., & St-Germain, J. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 569.

- ResearchGate. (2026, January 17). Review: Methods of synthesis of erlotinib and its derivatives as tyrosine kinase inhibitor in 2020-2025.

- ASCO Publications. (2013, May 20). Response to erlotinib and prognosis for patients with de novo epidermal growth factor receptor (EGFR)

-

Frontiers. (n.d.). Deciphering quinazoline derivatives' interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations. Retrieved from [Link]

- Company of Biologists Journals. (2010, January 14). Erlotinib resistance in mouse models of epidermal growth factor receptor-induced lung adenocarcinoma. Disease Models & Mechanisms, 3(1-2), 90-97.

- Deng, J., et al. (2022). Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole. Frontiers in Chemistry, 10, 868994.

- Oriental Journal of Chemistry. (2025, December 8). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy.

- Mok, T. S., et al. (2025, February 26). Drug Resistance in Late-Stage Epidermal Growth Factor Receptor (EGFR)-Mutant Non-Small Cell Lung Cancer Patients After First-Line Treatment with Tyrosine Kinase Inhibitors. Cancers, 17(5), 1095.

- Royal Society of Chemistry. (2024, August 20). S-Alkylated quinazolin-4(3H)-ones as dual EGFR/VEGFR-2 kinases inhibitors: design, synthesis, anticancer evaluation and docking study. RSC Advances, 14(36), 25886-25905.

- MDPI. (2024, July 31). A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies. Molecules, 29(15), 3508.

- American Association for Cancer Research. (2013, October 14). Erlotinib Resistance in Lung Cancer Cells Mediated by Integrin β1/Src/Akt-Driven Bypass Signaling. Cancer Research, 73(20), 6243-6253.

- Taylor & Francis. (2023, November 6). Engineering of Amphiphilic Erlotinib Analogue as Novel Nanomedicine for Non-Small Cell Lung Cancer Therapy.

- Varkondi, E., et al. (2005). Comparison of ELISA-based tyrosine kinase assays for screening EGFR inhibitors.

- National Center for Biotechnology Information. (2016, November 15). In Silico Identification of Novel Erlotinib Analogues Against Epidermal Growth Factor Receptor.

- Annals of Translational Medicine. (2015). The latest therapeutic strategies after resistance to first generation epidermal growth factor receptor tyrosine kinase inhibitors (EGFR TKIs) in patients with non-small cell lung cancer (NSCLC).

- National Center for Biotechnology Information. (2022, September 21). Preparation of radiolabeled erlotinib analogues and analysis of the effect of linkers.

- ResearchGate. (2025, August 7). (PDF) Modified Synthesis of Erlotinib Hydrochloride.

- Frontiers. (2021, February 8). Erlotinib Resistance in Lung Cancer: Current Progress and Future Perspectives.

- MDPI. (2006, April 10). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib.

- National Center for Biotechnology Information. (2018, February 12).

- National Center for Biotechnology Information. (2012, January 15). Overcoming erlotinib resistance in EGFR mutation-positive non-small cell lung cancer cells by targeting survivin.

-

Texas Children's Hospital. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

- National Center for Biotechnology Information. (2013, January 15).

- KoreaMed Synapse. (n.d.).

- National Center for Biotechnology Information. (2022, September 19). Luteolin enhances erlotinib's cell proliferation inhibitory and apoptotic effects in glioblastoma cell lines.

- SciSpace. (n.d.). Erlotinib binds both inactive and active conformations of the EGFR tyrosine kinase domain.

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). erlotinib. Retrieved from [Link]

- National Center for Biotechnology Inform

- National Center for Biotechnology Information. (2025, November 18).

- ACS Omega. (2025, March 14).

- National Center for Biotechnology Information. (2022, April 20).

- National Center for Biotechnology Information. (2023, November 7). Engineering of Amphiphilic Erlotinib Analogue as Novel Nanomedicine for Non-Small Cell Lung Cancer Therapy.

- National Center for Biotechnology Information. (n.d.). Discovery of a Series of 1,2,3-Triazole-Containing Erlotinib Derivatives With Potent Anti-Tumor Activities Against Non-Small Cell Lung Cancer.

- Books. (2019, November 19). Design and Synthesis of Some Novel Erlotinib Derivatives as Potential EGFR Kinase Inhibitors.

- Brieflands. (2025, September 27). Molecular Docking Comparison of Icotinib and Erlotinib as EGFR Inhibitors.

- ResearchGate. (2016, May 16).

- ResearchGate. (2025, August 5). Preparation of Radiolabeled Erlotinib Analogues and Analysis of the Effect of Linkers | Request PDF.

- ResearchGate. (n.d.). The Evolution of Erlotinib: A Journey in Drug Development.

Sources

- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.biologists.com [journals.biologists.com]

- 3. Erlotinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. erlotinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. ascopubs.org [ascopubs.org]

- 7. T790M and acquired resistance of EGFR TKI: a literature review of clinical reports - Ma - Journal of Thoracic Disease [jtd.amegroups.org]

- 8. orientjchem.org [orientjchem.org]

- 9. Engineering of Amphiphilic Erlotinib Analogue as Novel Nanomedicine for Non-Small Cell Lung Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole [frontiersin.org]

- 12. Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Comparison of ELISA-based tyrosine kinase assays for screening EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. rndsystems.com [rndsystems.com]

- 15. tribioscience.com [tribioscience.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. texaschildrens.org [texaschildrens.org]

- 18. MTT assay protocol | Abcam [abcam.com]

- 19. Luteolin enhances erlotinib’s cell proliferation inhibitory and apoptotic effects in glioblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 20. synapse.koreamed.org [synapse.koreamed.org]

- 21. The latest therapeutic strategies after resistance to first generation epidermal growth factor receptor tyrosine kinase inhibitors (EGFR TKIs) in patients with non-small cell lung cancer (NSCLC) - Xu - Annals of Translational Medicine [atm.amegroups.org]

- 22. Frontiers | Erlotinib Resistance in Lung Cancer: Current Progress and Future Perspectives [frontiersin.org]

A Comprehensive Technical Guide to Erlotinib Impurity A: Navigating Pharmacopeial Designations

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for official pharmacopeial monographs or regulatory guidance.

Executive Summary

Erlotinib, a tyrosine kinase inhibitor, is a critical therapeutic agent in oncology. The control of impurities in the active pharmaceutical ingredient (API) is paramount to ensure its safety and efficacy. This guide provides an in-depth technical examination of "Erlotinib Impurity A," a designation that refers to different chemical entities in the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP). We will dissect the nomenclature, CAS numbers, formation pathways, and analytical methodologies for both Erlotinib EP Impurity A and Erlotinib USP Related Compound A . This resource aims to provide clarity and a comprehensive scientific framework for the control and analysis of these critical impurities.

The Duality of "Impurity A": EP vs. USP

A crucial point of clarification for any scientist working with Erlotinib is that "Impurity A" is not a universally singular entity. The two major pharmacopoeias, the European Pharmacopoeia and the United States Pharmacopeia, designate different molecules with this classification. This guide will address both to provide a comprehensive global perspective.

-

European Pharmacopoeia (EP): Designates 6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one as Erlotinib Impurity A.

-

United States Pharmacopeia (USP): Designates 4-(3-{[6,7-Bis(2-methoxyethoxy) quinazolin-4-yl]amino}phenyl)-2-methyl-3-butyn-2-ol hydrochloride as Erlotinib Related Compound A.[1]

This distinction is critical for regulatory submissions and for sourcing appropriate reference standards for analytical work.

Erlotinib EP Impurity A

Nomenclature and Chemical Identity

-

Systematic IUPAC Name: 6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one

-

Synonyms: Erlotinib EP Impurity A, Erlotinib HCL Impurity-A

-

CAS Number: 179688-29-0

-

Chemical Formula: C14H18N2O5

-

Molecular Weight: 294.3 g/mol

Table 1: Chemical Identifiers for Erlotinib EP Impurity A

| Identifier | Value |

| IUPAC Name | 6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one |

| CAS Number | 179688-29-0 |

| Molecular Formula | C14H18N2O5 |

| Molecular Weight | 294.3 g/mol |

Formation and Synthetic Origin

Erlotinib EP Impurity A is a key intermediate in the synthesis of Erlotinib.[2] Its presence in the final API is typically due to an incomplete reaction or inadequate purification. The formation of this quinazolinone core is a foundational step in building the final Erlotinib molecule.

The synthesis generally proceeds through the cyclization of ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate with a formic acid source, such as formamide or methyl orthoformate in the presence of ammonium acetate, to yield the quinazolinone ring system.[3][4]

Caption: Plausible formation pathway for Erlotinib USP Related Compound A.

The primary control strategy for this impurity is therefore rigorous testing and qualification of the 3-ethynylaniline starting material to ensure it is free from this structurally similar amine.

Analytical Methodologies

The detection and quantification of both EP Impurity A and USP Related Compound A in Erlotinib drug substance rely heavily on reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection.

Experimental Protocol: RP-HPLC for Erlotinib and its Impurities

The following is a generalized protocol. Specific parameters may need to be optimized depending on the exact column and system used. Method validation in accordance with ICH Q2(R1) guidelines is mandatory.

-

Chromatographic System: HPLC with a UV/Vis or Photo Diode Array (PDA) detector.

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Inerstsil ODS-3V). [5]3. Mobile Phase A: 0.02 M Potassium dihydrogen phosphate buffer, pH adjusted to 3.2 with orthophosphoric acid.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution: A typical gradient would start with a higher proportion of Mobile Phase A, gradually increasing the proportion of Mobile Phase B to elute the main analyte and more hydrophobic impurities.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 246 nm or 254 nm. [5]9. Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh and dissolve the Erlotinib sample in a suitable diluent (e.g., 50:50 water:acetonitrile) to a concentration of approximately 0.5-1.0 mg/mL.

Method Validation and Performance

A validated method should demonstrate:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components, including other impurities and degradants.

-

Linearity: A linear relationship between the concentration of the impurity and the detector response over a defined range.

-

Accuracy: The closeness of the test results to the true value, often assessed through recovery studies.

-

Precision: The degree of scatter between a series of measurements, assessed at both repeatability (intra-day) and intermediate precision (inter-day) levels.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentrations at which the impurity can be reliably detected and quantified, respectively.

Impact on Drug Quality and Regulatory Control

The control of process-related impurities is a non-negotiable aspect of pharmaceutical manufacturing. Both Erlotinib EP Impurity A and USP Related Compound A are specified impurities in their respective pharmacopeial monographs. This means that their levels in the final drug substance must be controlled within the limits defined in these official texts.

The rationale for this control is to ensure the safety and efficacy of the drug product. The presence of impurities, particularly those structurally related to the API, can potentially have their own pharmacological or toxicological effects. By adhering to the specified limits, manufacturers ensure that each batch of Erlotinib is of consistent quality and poses no undue risk to patients.

Conclusion

The accurate identification and control of "Erlotinib Impurity A" requires a clear understanding of the differing definitions provided by the European and United States pharmacopoeias. Erlotinib EP Impurity A is a process intermediate, controlled through the optimization of reaction and purification steps. In contrast, Erlotinib USP Related Compound A is a structurally similar impurity, managed by stringent control of starting materials. A robust, validated RP-HPLC method is the cornerstone of an effective control strategy for both. By applying the principles and methodologies outlined in this guide, pharmaceutical scientists can ensure the quality, safety, and regulatory compliance of Erlotinib.

References

-

Molecules. (2006). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. [Link]

-

ResearchGate. (2023). Green RP‐HPLC Method for Impurity Profiling of Desethynyl Erlotinib: A Process‐Related Impurity in Erlotinib. [Link]

-

PubMed. (2012). Separation and determination of process-related impurities of erlotinib using reverse-phase HPLC with a photo-diode array detector. [Link]

-

Journal of Xi'an Shiyou University, Natural Science Edition. (2022). DEVELOPMENT & VALIDATION OF RP-HPLC METHOD FOR QUANTITATIVE ESTIMATION OF ERLOTINIB AND ITS IMPURITIES IN PHARMACEUTICAL DOS. [Link]

-

Bentham Science. (2024). Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. [Link]

-

International Journal of Pharmaceutical Research. (2021). Method development and validation of anti-cancer drug Erlotinib in marketed pharmaceutical dosage form by RP-HPLC. [Link]

-

International Journal of Pharmaceutical Quality Assurance. (2018). Analytical method development and validation of Erlotinib hydrochloride in bulk and pharmaceutical dosage form by RP-HPLC. [Link]

- Google Patents. (2007). A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride.

-

Research Journal of Pharmacy and Technology. (2011). Analytical Method Development and Validation of Erlotinib by High Performance Liquid Chromatography. [Link]

- Google Patents. (2010). Process for producing 6,7-bis (2-methoxyethoxy) quinazolin-4-one.

-

Rasayan Journal of Chemistry. (2012). DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR ESTIMATION OF ERLOTINIB IN BULK AND ITS PHARMACEUTICAL FORMULATION. [Link]

-

Research Journal of Pharmacy and Technology. (2011). Analytical Method Development and Validation of Erlotinib by High Performance Liquid Chromatography. [Link]

-

Zenodo. (2024). Analytical Method Development and Validation for The Determination of Erlotinib in API Form and Marketed Pharmaceutical Dosage Forms By RP-HPLC. [Link]

-

Pharmaffiliates. 4-(3-((6,7-bis(2-Methoxyethoxy)quinazolin-4-yl)amino)phenyl)-2-methylbut-3-yn-2-ol Hydrochloride. [Link]

-

ChemBK. 4-(3-((6,7-bis(2-methoxyethoxy)quinazolin-4-yl)amino)phenyl)-2-methylbut-3-yn-2-ol hydrochloride. [Link]

-